molecular formula C16H13BrN4O2S B11971621 2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B11971621
M. Wt: 405.3 g/mol
InChI Key: OQIQXIQSCZVSOJ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves multiple steps. One common method includes the following steps:

    Formation of the triazole ring: This step involves the reaction of a phenylhydrazine derivative with a thiocarbonyl compound to form the triazole ring.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction using methanol and a suitable catalyst.

    Imination: The final step involves the formation of the imine linkage by reacting the triazole derivative with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The triazole ring and the phenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-methoxy-4-{(E)-[(3-(2-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
  • 2-bromo-6-methoxy-4-{(E)-[(3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Uniqueness

2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4O2S/c1-23-13-8-10(7-12(17)14(13)22)9-18-21-15(19-20-16(21)24)11-5-3-2-4-6-11/h2-9,22H,1H3,(H,20,24)/b18-9+

InChI Key

OQIQXIQSCZVSOJ-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.